molecular formula C14H16IN5S B15283811 N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

Cat. No.: B15283811
M. Wt: 413.28 g/mol
InChI Key: NRKHNNAEJAOZKQ-UHFFFAOYSA-N
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Description

N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a triazolo-thiadiazole derivative characterized by a 2-iodophenyl substituent at the 6-position of the fused heterocyclic core. This compound belongs to a class of molecules known for diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties, attributed to the triazolo-thiadiazole scaffold .

Properties

Molecular Formula

C14H16IN5S

Molecular Weight

413.28 g/mol

IUPAC Name

N-ethyl-N-[[6-(2-iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C14H16IN5S/c1-3-19(4-2)9-12-16-17-14-20(12)18-13(21-14)10-7-5-6-8-11(10)15/h5-8H,3-4,9H2,1-2H3

InChI Key

NRKHNNAEJAOZKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine typically involves multiple steps. The process begins with the preparation of the triazolo[3,4-b][1,3,4]thiadiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The iodophenyl group is introduced via electrophilic substitution reactions, and the final product is obtained by alkylation with N-ethyl ethanamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch processes .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit enzymes involved in DNA replication, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

The 6-position of the triazolo-thiadiazole scaffold is critical for modulating biological activity. Below is a comparative analysis of analogs with different substituents:

Table 1: Substituent Effects on Activity and Physicochemical Properties
Compound Name 6-Substituent Biological Activity (EC50/IC50/GI50) Key Findings Reference
SRI 29365 2-Furyl EC50 = 66 μM (hRSV) Potent antiviral activity; SI >50
KA39 2,5-Dinitrophenyl GI50 = 1.2–3.5 μM (cancer cells) High anticancer potency
5a (Adamantyl derivative) 2-Methylphenyl Not reported Enhanced stability via adamantyl group
Compound 7c () 4-Nitrophenyl Not reported High yield (77%); structural diversity
CHEMBL2170975 3-Fluorophenyl Ki = 50,000 nM (HLNM) Weak enzyme inhibition

Key Observations :

  • Electron-Withdrawing Groups : The 2,5-dinitrophenyl substituent in KA39 enhances anticancer activity (GI50 ~1.2 μM), likely due to increased electrophilicity .
  • Heterocyclic Substituents : The 2-furyl group in SRI 29365 confers potent antiviral activity (EC50 = 66 μM) against human respiratory syncytial virus (hRSV) .
  • Halogenated Aromatics : The 2-iodophenyl group in the target compound may offer unique steric and electronic properties compared to fluoro- or chloro-substituted analogs (e.g., CHEMBL2170975), which show weaker binding affinities .

Substituent Variations at the 3-Position

The 3-position often features alkyl or aryl groups, influencing pharmacokinetic properties:

Table 2: 3-Position Modifications and Bioactivity
Compound Name 3-Substituent Activity/Property Reference
Target Compound N-Ethyl, N-methyl Not reported N/A
N,N-Dimethyl-4-{3-[4-(2-methyl-2-propanyl)phenyl]... 4-(2-methylpropanyl)phenyl Structural stability
6a () N,N-Dimethyl IC50 = 1.2 μM (enzyme inhibition)
5g () Benzoxazolone Significant antinociceptive activity

Key Observations :

  • Alkyl Chains : Ethyl and methyl groups (e.g., target compound) may enhance solubility, while bulkier groups like adamantyl improve metabolic stability .
  • Aromatic Moieties: Benzoxazolone derivatives (e.g., 5g) exhibit superior antinociceptive activity compared to non-aromatic analogs, suggesting π-π stacking interactions are critical .

Structure-Activity Relationship (SAR) Trends

Phenyl vs. Heteroaryl Substituents :

  • Phenyl rings with electron-withdrawing groups (e.g., nitro in 7c ) enhance activity over electron-donating groups (e.g., methyl in ).
  • Heteroaryl groups like 2-furyl (SRI 29365) offer balanced lipophilicity and antiviral potency .

Impact of Halogens :

  • Iodine’s large atomic radius in the target compound may improve target binding via halogen bonding, a feature absent in fluoro- or chloro-analogs .

Hybrid Scaffolds :

  • Fusion with benzimidazole () or benzoxazolone () amplifies bioactivity, likely due to dual binding motifs .

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